molecular formula C16H13ClN2O3S B2980354 methyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate CAS No. 1251632-17-3

methyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2980354
CAS No.: 1251632-17-3
M. Wt: 348.8
InChI Key: RGBBEUNRVLMBRW-UHFFFAOYSA-N
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Description

Methyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with thiophen-2-ylmethylamine under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-chloro-2-oxo-4-{[(phenyl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate
  • Methyl 8-chloro-2-oxo-4-{[(pyridin-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate
  • Methyl 8-chloro-2-oxo-4-{[(furan-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate

Uniqueness

The uniqueness of methyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate lies in its thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a pharmacophore in medicinal chemistry .

Properties

IUPAC Name

methyl 8-chloro-2-oxo-4-(thiophen-2-ylmethylamino)-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-22-16(21)12-14(18-8-9-4-3-7-23-9)10-5-2-6-11(17)13(10)19-15(12)20/h2-7H,8H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBBEUNRVLMBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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